• L-Lysine monohydrochloride
    • Cat. No.:
    • B160605
    • CAS No.:
    • 10098-89-2
    • Molecular Formula:
    • C6H14N2O2.ClH
      C6H15ClN2O2
    • Molecular Weight:
    • 182.65 g/mol
    Description
    L-lysine hydrochloride is the hydrochloride salt of L-lysine It contains a L-lysine.
  • Futibatinib
    • Cat. No.:
    • B611163
    • CAS No.:
    • 1448169-71-8
    • Molecular Formula:
    • C22H22N6O3
    • Molecular Weight:
    • 418.4 g/mol
    Description
    Futibatinib is an inhibitor of Fibroblast Growth Factor receptor (FGFR), which comprises a group of receptor tyrosine kinases that play a key role in cell proliferation, differentiation, migration, and survival....
  • Tazemetostat
    • Cat. No.:
    • B611178
    • CAS No.:
    • 1403254-99-8
    • Molecular Formula:
    • C34H44N4O4
    • Molecular Weight:
    • 572.7 g/mol
    Description
    Tazemetostat is a methyltransferase inhibitor used to treat metastatic or locally advanced epithelioid sarcoma not eligible for complete resection.
    Tazemetostat is a methyltransferase inhibitor used to treat ...
  • Fludarabine
    • Cat. No.:
    • B1618793
    • CAS No.:
    • 21679-15-2
    • Molecular Formula:
    • C10H12FN5O4
    • Molecular Weight:
    • 285.23 g/mol
    Description
    (2R,3S,4S,5R)-2-(6-amino-2-fluoro-9-purinyl)-5-(hydroxymethyl)oxolane-3,4-diol is a purine nucleoside.
    Fludarabine is a chemotherapeutic agent used in the treatment of hematological malignancies. It is common...
  • Bromperidol
    • Cat. No.:
    • B1667933
    • CAS No.:
    • 10457-90-6
    • Molecular Formula:
    • C21H23BrFNO2
    • Molecular Weight:
    • 420.3 g/mol
    Description
    Bromperidol is an aromatic ketone.
    Bromperidol has been used in trials studying the treatment of Dementia, Depression, Schizophrenia, Anxiety Disorders, and Psychosomatic Disorders, among others.
    BROMPERID...
  • Medroxyprogesterone
    • Cat. No.:
    • B1676146
    • CAS No.:
    • 520-85-4
    • Molecular Formula:
    • C22H32O3
    • Molecular Weight:
    • 344.5 g/mol
    Description
    Medroxyprogesterone is a 3-oxo Delta(4)-steroid that is pregn-4-ene-3,20-dione substituted by an alpha-hydroxy group at position 17 and a methyl group at position 6. It has a role as a contraceptive drug, a prog...
  • Medroxyprogesterone Acetate
    • Cat. No.:
    • B1676147
    • CAS No.:
    • 71-58-9
    • Molecular Formula:
    • C24H34O4
    • Molecular Weight:
    • 386.5 g/mol
    Description
    Medroxyprogesterone Acetate can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC). It can cause developmental toxicity according to state or federal gov...
  • Vismodegib
    • Cat. No.:
    • B1684315
    • CAS No.:
    • 879085-55-9
    • Molecular Formula:
    • C19H14Cl2N2O3S
    • Molecular Weight:
    • 421.3 g/mol
    Description
    Vismodegib can cause developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
    Vismodegib is a benzamide obtained by f...
  • Alcaftadine
    • Cat. No.:
    • B1684316
    • CAS No.:
    • 147084-10-4
    • Molecular Formula:
    • C19H21N3O
    • Molecular Weight:
    • 307.4 g/mol
    Description
    Alcaftadine is an imidazobenzazepine that is 6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine substituted at position 3 by a formyl group and at position 11 by a 1-methylpiperidin-4-ylidene group. An antihistamine u...
  • Empagliflozin
    • Cat. No.:
    • B1684318
    • CAS No.:
    • 864070-44-0
    • Molecular Formula:
    • C23H27ClO7
    • Molecular Weight:
    • 450.9 g/mol
    Description
    Empagliflozin is a Sodium-Glucose Cotransporter 2 Inhibitor. The mechanism of action of empagliflozin is as a Sodium-Glucose Transporter 2 Inhibitor.
    Empagliflozin is an orally available competitive inhibitor of sodium-glucose co-transporter 2 (SGLT2;  SLC5A2) with antihyperglycemic activity. Upon oral administration, empagliflozin selectively and potently inhibits SGLT2 in the kidneys, thereby suppressing the reabsorption of glucose in the proximal tubule. Inhibition of SGLT2 increases urinary glucose excretion by the kidneys, resulting in a reduction of plasma glucose levels in an insulin-independent manner. Inhibition of SGLT2 in the kidneys also suppresses the renal reabsorption of 1,5-anhydroglucitol (1,5AG). This lowers serum 1,5AG and neutrophil 1,5-anhydroglucitol-6-phosphate (1,5AG6P) levels, which may improve neutropenia and neutrophil dysfunction in patients with glycogen storage disease type Ib (GSD Ib). SGLT2, a transport protein exclusively expressed in the proximal renal tubules, mediates approximately 90% of renal glucose reabsorption from tubular fluid.
    EMPAGLIFLOZIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2014 and is indicated for diabetes mellitus and type 2 diabetes mellitus and has 30 investigational indications.
    structure in first source
    See also: Empagliflozin;  Linagliptin (component of);  Empagliflozin;  METformin Hydrochloride (component of) ... View More ..."> Empagliflozin is a C-glycosyl compound consisting of a beta-glucosyl residue having a (4-chloro-3-{4-[(3S)-tetrahydrofuran-3-yloxy]benzyl}phenyl group at the anomeric centre. A sodium-glucose co-transporter 2 in...
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